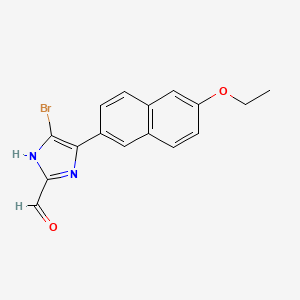![molecular formula C6H3FIN3 B13688523 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of fluorine and iodine atoms attached to a pyrazolo[3,4-c]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole with appropriate halogenated reagents. One common method involves the reaction of pyrazole with 4-nitrobromobenzene to form an intermediate, which is then subjected to fluorination and iodination reactions to introduce the fluorine and iodine atoms, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine is used as a building block in organic synthesis. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or modulators of specific biological pathways, making it valuable in the development of new therapeutic agents .
Medicine: The compound’s structural similarity to purine bases (adenine and guanine) makes it a candidate for developing antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways such as the RAS-MEK-ERK pathway . This modulation can lead to changes in cellular processes like proliferation, apoptosis, and migration.
Comparación Con Compuestos Similares
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Comparison: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications. In contrast, other pyrazolopyridine derivatives may lack these halogen atoms, resulting in different chemical and biological properties .
Propiedades
Fórmula molecular |
C6H3FIN3 |
|---|---|
Peso molecular |
263.01 g/mol |
Nombre IUPAC |
5-fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11) |
Clave InChI |
KWDVDHOIVVIYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=C(N=C1F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)


![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
